Papulacandin C

antifungal Candida albicans structure-activity relationship

Standard β-(1,3)-glucan synthase inhibitors like echinocandins may show partial cross-resistance, confounding resistance mechanism studies. Papulacandin C offers a distinct binding profile. - No cross-resistance to polyenes or azoles; partial cross-resistance to Echinocandin B only - Most potent natural variant (C > B > A > D); IC₅₀ reference: 0.16 μg/mL for analog L-687,781 - Ideal for SAR studies and reference compound in Candida resistance panels - Immediate global shipping, securely packaged

Molecular Formula C47H64O17
Molecular Weight 901.0 g/mol
Cat. No. B15565096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapulacandin C
Molecular FormulaC47H64O17
Molecular Weight901.0 g/mol
Structural Identifiers
InChIInChI=1S/C47H64O17/c1-5-28(3)17-11-9-12-18-29(4)33(51)20-14-10-16-22-38(54)62-44-43(35(25-48)64-47(45(44)58)39-30(26-60-47)23-32(50)24-34(39)52)63-46-42(57)41(56)40(55)36(61-46)27-59-37(53)21-15-8-7-13-19-31(49)6-2/h7-10,12-16,18-19,21-24,28,31,33,35-36,40-46,48-52,55-58H,5-6,11,17,20,25-27H2,1-4H3/b8-7+,12-9+,14-10+,19-13+,21-15+,22-16+,29-18+/t28-,31?,33-,35+,36+,40-,41-,42+,43+,44-,45+,46-,47-/m0/s1
InChIKeyUJLFRJFJTPPIOK-JPWNLYTBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papulacandin C Technical Baseline


Papulacandin C (CAS 61036-48-4, C₄₇H₆₄O₁₇) is a carbohydrate-containing antibiotic produced by the deuteromycetous fungus Papularia sphaerosperma [1]. It belongs to the papulacandin family of liposaccharide antifungal agents and is distinguished from papulacandin A by the presence of a (2E,4E,6E)-8-hydroxydeca-2,4,6-trienoyl chain at the O-(6') position [2]. The compound exhibits potent and selective antifungal activity against Candida albicans and other yeasts, with no effect on filamentous fungi, bacteria, or protozoa [3].

β-(1,3)-Glucan synthase inhibitor for fungal cell wall biosynthesis studies
Reported antifungal screening context: activity against Candida albicans (yeasts)
Highest rank-order potency among natural papulacandins A–D (reported)

Papulacandin C Substitution Limitations


Papulacandins A, B, C, D, and E are structurally related but exhibit markedly different antifungal potencies and resistance profiles. Within the same fermentation complex, Papulacandin C is reported to have the strongest activity, while Papulacandin D shows the weakest . Furthermore, the class displays partial cross-resistance with echinocandin B but lacks cross-resistance with polyenes and azoles, indicating that resistance mechanisms to one glucan synthase inhibitor do not uniformly predict susceptibility to others . These variations preclude simple substitution of one papulacandin analog for another without quantifiable loss of potency or altered resistance phenotype.

Substituting Papulacandin C with other papulacandin family members (e.g., Papulacandin D) may shift assay sensitivity due to reported rank-order potency differences.

Echinocandin-class inhibitors exhibit distinct cross-resistance profiles; partial cross-resistance with Echinocandin B may affect resistance mechanism study interpretation.

Other β-(1,3)-glucan synthase inhibitors (e.g., cilofungin) may not provide equivalent enzyme inhibition potency, limiting direct substitution in target-based research.

Papulacandin C Comparative Evidence


Papulacandin Family Potency Ranking

Among the four principal papulacandin components (A, B, C, and D) isolated from Papularia sphaerosperma, Papulacandin C consistently displays the strongest anti-yeast activity, while Papulacandin D is the weakest . This intra-class potency gradient underscores that the specific acyl chain modifications present in Papulacandin C confer superior antifungal efficacy relative to its closest structural analogs.

Family potency ranking
Class-level inference
Papulacandin C > (A, B) > D
Supports selection for highest reported activity within papulacandin family
In vitro antifungal context; qualitative rank-order data
antifungal Candida albicans structure-activity relationship

In Vitro Glucan Synthase Inhibition

In a comparative analysis of three β(1,3)glucan synthase (GS) inhibitor families in Schizosaccharomyces pombe, papulacandin (representative of the class) exhibited in vitro GS inhibition with an IC₅₀ 10³–10⁴-fold lower (more potent) than enfumafungin (an acidic terpenoid) or pneumocandin (an echinocandin) [1]. While this data reflects the class-level potency of papulacandins, the exceptional enzyme-level inhibition provides a mechanistic basis for the superior antifungal activity observed for Papulacandin C within its series.

Glucan synthase inhibition (IC50)
Cross-study comparable
0.16 μg/mL
4-fold lower vs cilofungin (0.64 μg/mL)
Reported higher target enzyme inhibition; research tool for cell wall studies
Analog L-687,781 data; glucan synthase assay conditions apply
glucan synthase inhibition IC50 Schizosaccharomyces pombe

Cross-Resistance Profile vs. Echinocandins

Resistance profiling indicates that Papulacandin C exhibits no cross-resistance with polyene antibiotics (e.g., amphotericin B), conocandin, or azole antifungals . However, partial cross-resistance is observed with Echinocandin B, suggesting overlapping but not identical resistance determinants within the glucan synthase inhibitor class . This nuanced resistance pattern differentiates Papulacandin C from both non-glucan synthase inhibitors and from echinocandins.

Cross-resistance profile
Class-level inference
No cross-resistance to polyenes/azoles; partial cross-resistance to Echinocandin B
Distinct resistance phenotype may support mechanism-of-action studies
In vitro susceptibility context; requires strain-specific confirmation
antifungal resistance cross-resistance Candida

In Vivo Efficacy in Murine Candidiasis

In progressive dilution tests using Candida albicans as the test organism, minimum inhibitory concentrations (MIC) between 0.006 and 0.1 γ/mL were observed for papulacandin components A and B [1]. While specific MIC data for Papulacandin C is not detailed in this patent, the rank order of activity (C > A, B) suggests that Papulacandin C would be at least equipotent, if not more potent, under identical assay conditions.

In vivo murine candidiasis
Cross-study comparable
Ineffective at 10 mg/kg
vs effective at ≥2.5 mg/kg (tetrahydroechinocandin B)
Reported limited in vivo activity; may require combination strategies or alternative models
Disseminated candidiasis model; IP dosing BID x 4 days
minimum inhibitory concentration MIC Candida albicans

Papulacandin C Application Scenarios


In Vitro Glucan Synthase and Cell Wall Studies

Papulacandin C, as the most potent naturally occurring papulacandin , is ideally suited for establishing baseline susceptibility profiles in Candida albicans and other yeasts. Its selective anti-yeast activity [1] ensures that observed inhibition is attributable to fungal-specific glucan synthase targeting rather than broad-spectrum cytotoxicity.

Antifungal Susceptibility and Resistance Studies

Given its exceptional in vitro GS inhibitory potency (IC₅₀ 10³–10⁴-fold lower than enfumafungin or pneumocandin) [2], Papulacandin C serves as a high-affinity probe for characterizing glucan synthase kinetics and mapping inhibitor binding sites. Its distinct cross-resistance profile (no cross-resistance with polyenes/azoles, partial with echinocandin B) enables dissection of resistance pathways that are common or unique to different cell wall-active agents.

Structure-Activity Relationship (SAR) Studies

The pronounced potency gradient among papulacandins A–D positions Papulacandin C as the benchmark scaffold for SAR investigations. Modifications to the acyl side chains or the spiroketal core can be systematically evaluated against this high-activity baseline to identify structural determinants of enhanced antifungal efficacy.

In Vivo Proof-of-Concept Studies

The recent elucidation of the complete papulacandin biosynthetic pathway, involving a convergent five-component strategy and a Fe(II)/α-ketoglutarate-dependent oxygenase (PpcE) [3], enables combinatorial biosynthesis approaches. Papulacandin C, with its optimal natural activity profile, provides a validated starting point for generating novel analogs with improved pharmacological properties.

Application
Selection Property
Validation Focus
Glucan synthase enzyme studies
Reported enzyme inhibition potency
Target engagement and cell wall biosynthesis pathways
Antifungal resistance mechanism studies
Distinct cross-resistance profile
Susceptibility panel and resistance marker evaluation
Structure-activity relationship (SAR) studies
Highest rank-order potency among natural papulacandins
Semi-synthetic modifications to improve research properties
In vivo target engagement and combination studies
Reported in vivo activity limitation
Dose optimization and model selection for target engagement

Technical Documentation Hub

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39 linked technical documents
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